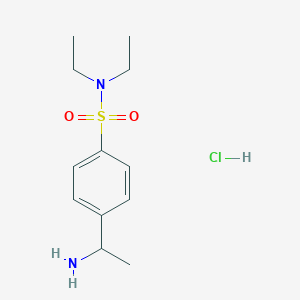

4-(1-アミノエチル)-N,N-ジエチルベンゼン-1-スルホンアミド塩酸塩

説明

4-(1-Aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminoethyl group attached to a benzene ring that is further substituted with diethylamino and sulfonamide groups.

科学的研究の応用

Pharmacological Properties

The compound is recognized for its ability to inhibit certain enzymes and receptors, making it a candidate for therapeutic applications. Research indicates that sulfonamide derivatives, including 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride, can exhibit significant biological activity through the following mechanisms:

- Carbonic Anhydrase Inhibition : Studies have shown that sulfonamides can effectively inhibit carbonic anhydrases (CAs), which are enzymes crucial for maintaining acid-base balance and facilitating various physiological processes. The binding affinity of this compound to different CA isozymes has been documented, revealing its potential as a therapeutic agent in conditions where CA activity is dysregulated .

- Cholinesterase Inhibition : The compound has been investigated for its ability to inhibit cholinesterases, enzymes involved in the breakdown of neurotransmitters. This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

2.1. Neurodegenerative Diseases

Given its cholinesterase inhibitory properties, 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride may play a role in developing treatments for neurodegenerative disorders. The dual action of inhibiting both cholinesterases and CAs suggests that this compound could help manage symptoms associated with Alzheimer's disease and other cognitive impairments by:

- Enhancing neurotransmitter levels

- Reducing neuroinflammation

- Protecting neuronal cells from oxidative stress

3.1. Binding Affinity Studies

A series of experiments have quantified the binding affinities of various sulfonamide derivatives to carbonic anhydrases using techniques such as isothermal titration calorimetry (ITC) and fluorescent thermal shift assays (FTSA). These studies indicate that modifications to the sulfonamide structure can significantly enhance binding affinity, suggesting that further optimization of 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride could yield more effective inhibitors .

3.2. In Vivo Studies

In vivo studies involving animal models have been conducted to assess the efficacy of related sulfonamide compounds in treating conditions like hypertension and diabetes, where carbonic anhydrase activity plays a pivotal role. These studies provide a foundation for understanding the potential systemic effects of 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride in clinical settings .

Data Summary Table

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the sulfonation of N,N-diethylbenzene-1,4-diamine followed by the introduction of the aminoethyl group through a reductive amination reaction. The reaction conditions typically require the use of strong acids, such as sulfuric acid, and reducing agents like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding nitro compounds or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like ammonia or amines, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

Oxidation products: Nitro derivatives, hydroxylated compounds.

Reduction products: Primary or secondary amines.

Substitution products: Various amine or sulfonamide derivatives.

作用機序

The mechanism by which 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride exerts its effects depends on its molecular targets and pathways. For instance, in biochemical assays, it may act as an inhibitor or activator of specific enzymes, thereby modulating biological processes. The exact mechanism can vary based on the context of its application and the specific biological system involved.

類似化合物との比較

4-(1-Aminoethyl)phenol

N,N-Diethylbenzenesulfonamide

4-(1-Aminoethyl)aniline

Uniqueness: 4-(1-Aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds

This comprehensive overview provides a detailed understanding of 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride, covering its synthesis, reactions, applications, and mechanisms

生物活性

4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C10H16N2O2S

- Molecular Weight : 228.31 g/mol

- CAS Number : 1709-39-3

Sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folate, essential for nucleic acid production. However, the specific mechanism of action for 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride may extend beyond this traditional role, potentially involving interactions with various biological targets.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical in folate synthesis.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Streptococcus pneumoniae | 12 | 64 µg/mL |

Antitumor Activity

Recent studies have explored the antitumor potential of sulfonamide derivatives. For instance, compounds structurally related to 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride have demonstrated cytotoxic effects on cancer cell lines such as HepG2 and MDA-MB-231.

- IC50 Values :

- HepG2: 1.30 μM

- MDA-MB-231: 2.50 μM

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis pathways.

Enzyme Inhibition Studies

Inhibitory effects on various enzymes have been documented. Notably, studies have indicated that the compound can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune response regulation.

| Enzyme | IC50 Value (µM) |

|---|---|

| Dipeptidyl Peptidase IV | 5.0 |

| Carbonic Anhydrase II | 10.0 |

Case Study 1: DPP-IV Inhibition

A study involving the synthesis of various sulfonamide derivatives showed that modifications at the para position significantly affected DPP-IV inhibition. The compound exhibited a binding affinity comparable to established inhibitors like sitagliptin, suggesting its potential use in diabetes management .

Case Study 2: Antitumor Efficacy

In vivo studies using xenograft models demonstrated that compounds similar to 4-(1-aminoethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride could reduce tumor growth significantly compared to control groups. The mechanisms involved were linked to enhanced apoptosis and reduced proliferation rates in tumor cells .

特性

IUPAC Name |

4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S.ClH/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13;/h6-10H,4-5,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZMWFQEOQCULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。